The compound "(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole" represents a class of brominated indole derivatives that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. Indole and its derivatives are ubiquitous in nature and serve as core structures for many natural products and pharmaceuticals. The presence of a bromine atom in the indole moiety often enhances the biological activity of these compounds, making them valuable in drug discovery and development12345.
In medicinal chemistry, the synthesis and characterization of bromoindole derivatives have led to the development of compounds with significant biological activities. For example, the concise synthesis of a 5-HT3 receptor antagonist showcases the application of these derivatives in creating therapeutics for conditions such as anxiety and depression1. Moreover, the discovery of potent, selective 5-HT6 receptor agonists and antagonists among the bromoindole derivatives highlights their potential in treating neurological disorders4.
The extended structure-activity relationship study of bromoindole derivatives has revealed their promising antibacterial properties. These compounds exhibit minimal inhibition concentrations lower than those of common antibiotics, offering a new avenue for the treatment of resistant bacterial infections3.
Bromoindole derivatives isolated from marine sponges have demonstrated a range of bioactivities, including inhibitory effects on phospholipase A2 and significant antioxidant activities. These findings open up possibilities for the use of bromoindole derivatives as natural product-based therapeutics with anti-inflammatory and antioxidant properties5.
While the provided data does not include specific case studies, the synthesis and characterization of novel bromoindole derivatives, as well as their evaluation in various biological assays, serve as foundational studies that could lead to further clinical research and case studies in the future12345.
This compound is classified under organic compounds, specifically as a brominated indole derivative. It is synthesized primarily in pharmaceutical applications, particularly in the manufacture of migraine treatments. The significance of this compound lies in its pharmacological properties and its utility in medicinal chemistry.
The synthesis of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole involves several key steps:
The molecular structure of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole can be described as follows:
This structure contributes to its biological activity and interaction with biological targets, particularly serotonin receptors.
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole can undergo various chemical reactions:
The specific outcomes of these reactions depend on the reagents used and the conditions applied during the reactions .
The mechanism of action for (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole primarily involves its conversion into eletriptan. Eletriptan functions as a selective agonist for serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. Upon binding to these receptors, it induces vasoconstriction in cranial blood vessels, effectively alleviating migraine symptoms by countering neurogenic inflammation associated with migraine attacks .
The physical and chemical properties of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole are critical for its application in synthesis and pharmacology:
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole has several significant applications:
The synthesis of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole (BIP) begins with a stereocontrolled Friedel-Crafts acylation reaction. This step involves the reaction of 5-bromoindole (15.7 g, 80.4 mmol) with N-benzyloxycarbonyl-D-proline acid chloride in dichloromethane (140 mL) under catalytic conditions using aluminum trichloride (16.1 g, 120.6 mmol) as a Lewis acid. The reaction is conducted at 0–5°C for 1 hour, followed by dropwise addition of the acyl chloride solution and continued stirring for 6 hours at the same low-temperature range. This precise temperature control is critical to minimize side reactions and preserve stereochemical integrity. The reaction mixture is quenched with saturated ammonium chloride solution (90 mL), filtered, and subjected to liquid-liquid extraction. The organic phase is sequentially washed with saturated sodium bicarbonate and brine, then concentrated under reduced pressure. The crude product, (R)-3-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole, is purified by recrystallization from a 1:1 (v/v) ethyl acetate/n-heptane mixture, yielding a white solid (14.2 g, 83%) with high purity (99.2% by HPLC). This intermediate retains the chiral auxiliary from D-proline, which is essential for subsequent stereoselective reduction [2] [4].
Table 1: Friedel-Crafts Acylation Reaction Parameters
Parameter | Condition |
---|---|
Solvent | Dichloromethane |
Temperature | 0–5°C |
Catalyst | Aluminum trichloride |
Catalyst Equivalents | 1.5 eq |
Reaction Time (Step 2) | 6 hours |
Workup | Saturated NH₄Cl quench |
Purification | Recrystallization (EtOAc/n-heptane) |
Yield | 83% |
Purity (HPLC) | 99.2% |
The ketone intermediate from the Friedel-Crafts step undergoes stereoselective reduction to the corresponding methylene compound using specialized reducing agents that overcome limitations of lithium aluminum hydride (LAH). LAH poses handling difficulties due to its pyrophoricity, sensitivity to moisture, and tendency to form byproducts that necessitate large excesses (up to 6 equivalents) and prolonged reflux (up to 39 hours). In contrast, modern reductants like sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA), lithium tri-tert-butoxyaluminum hydride (TBLAH), and diisobutylaluminum hydride (DIBALH) offer superior selectivity and practicality. The reduction employs 2.0–4.2 equivalents of reductant in aprotic solvents such as toluene, tetrahydrofuran, or methyl tert-butyl ether. The reaction is initiated by adding the reductant dropwise to a solution or suspension of the ketone intermediate at controlled temperatures below 50°C (optimally 47–48°C) to manage exothermicity. Completion occurs within 30 minutes to 4 hours—significantly faster than LAH-mediated processes. These reductants selectively deliver hydride to the carbonyl group without epimerization at the chiral pyrrolidine center, preserving the (R)-configuration critical for BIP’s function as an eletriptan precursor. The simplified workup involves quenching with a base (e.g., sodium hydroxide) and extraction, directly yielding BIP in high purity [1] [4] [8].
Table 2: Comparison of Reducing Agents for Ketone Reduction
Reducing Agent | Equivalents | Solvent | Temperature | Reaction Time | Key Advantages |
---|---|---|---|---|---|
SDMA | 2.0–4.2 | Toluene | 40–50°C | 0.5–4 hours | Air-stable; minimal byproducts |
TBLAH | 2.0–4.2 | THF | 40–50°C | 0.5–4 hours | Selective; tolerates ester groups |
DIBALH | 2.0–4.2 | MTBE | 40–50°C | 0.5–4 hours | Compatible with sensitive functionalities |
LAH (prior art) | >6.0 | Ethers | Reflux | 39 hours | Pyrophoric; requires complex workup |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7